2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester
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Overview
Description
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, which are then subjected to bromination to introduce the bromine atom at the 8th position.
Hydroxylation and Methoxylation: Subsequent reactions introduce the hydroxyl and methoxy groups at the 4th and 7th positions, respectively.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, hydroxylation, and esterification reactions, often using catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolinecarboxylic acid, 8-hydroxy-4-methoxy-, methylester
- 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-, methylester
- 2-Quinolinecarboxylic acid, 8-bromo-7-methoxy-, methylester
Uniqueness
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is unique due to the specific combination of functional groups (bromo, hydroxy, methoxy, and ester) on the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 8-bromo-7-methoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
HVFIOFWOTNYPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Br |
Origin of Product |
United States |
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